molecular formula C5H13NO B1284179 4-Amino-2-methylbutan-2-ol CAS No. 26734-08-7

4-Amino-2-methylbutan-2-ol

Cat. No. B1284179
CAS RN: 26734-08-7
M. Wt: 103.16 g/mol
InChI Key: PUSZHIWAFZLOMD-UHFFFAOYSA-N
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Description

4-Amino-2-methylbutan-2-ol is a compound that falls within the category of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group attached to an alkane backbone. While the provided papers do not directly discuss 4-Amino-2-methylbutan-2-ol, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the chemical behavior and potential applications of 4-Amino-2-methylbutan-2-ol.

Synthesis Analysis

The synthesis of amino acids and related compounds often involves enantioselective processes to obtain the desired chirality, as seen in the synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids . Similarly, the synthesis of 4-aminobutane-1,2,3-triol from d- or l-glucose demonstrates the use of carbohydrates as starting materials for the synthesis of chiral amino alcohols . These methods could potentially be adapted for the synthesis of 4-Amino-2-methylbutan-2-ol by altering the carbon chain length and the position of the functional groups.

Molecular Structure Analysis

The molecular structure of compounds like 4-Amino-2-methylbutan-2-ol can be elucidated using spectroscopic techniques. For instance, the rotational spectra of 4-aminobutanol were recorded to determine its conformation and hydrogen bonding . This study revealed that the conformation of 4-aminobutanol is stabilized by an intramolecular hydrogen bond, which is a structural feature that could also be present in 4-Amino-2-methylbutan-2-ol, affecting its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols is influenced by the presence of both amino and hydroxyl groups. For example, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids involved the catalytic hydrogenation of an alkyne precursor . This demonstrates the potential for amino alcohols to participate in reactions such as hydrogenation and isomerization. The amino group in these compounds can also undergo derivatization, as shown in the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their molecular structure. The intramolecular hydrogen bond observed in 4-aminobutanol suggests that similar compounds, including 4-Amino-2-methylbutan-2-ol, may exhibit strong hydrogen bonding, which can affect their boiling points, solubility, and reactivity. The chiral nature of these compounds, as discussed in the synthesis of various enantiomers , also has implications for their optical activity and potential biological activity.

Scientific Research Applications

Biochemical Research

4-Amino-2-methylbutan-2-ol has been used in biochemical research, particularly in the isolation and analysis of proteins. For example, Press, Porter, and Cebra (1960) utilized a solvent containing 2-methylbutan-2-ol for paper chromatography in their study of a proteolytic enzyme, cathepsin D, from bovine spleen (Press, Porter, & Cebra, 1960).

Biofuel Production

4-Amino-2-methylbutan-2-ol is relevant in the field of biofuel production. Bastian et al. (2011) discussed the role of 2-methylpropan-1-ol (isobutanol) in biofuel production, where it is considered a leading candidate for replacing or supplementing fossil fuels. Their research focused on the anaerobic production of isobutanol in Escherichia coli, showcasing the potential of 4-Amino-2-methylbutan-2-ol derivatives in biofuel applications (Bastian et al., 2011).

Synthesis of Dihydrozeatin

In plant growth regulation, Corse, Gaffield, and Lundin (1983) reported on the synthesis of dihydrozeatin, a process involving the reduction of a compound to 4-amino-2-methylbutan-1-ol. This research highlights the importance of 4-Amino-2-methylbutan-2-ol in synthesizing plant hormones that regulate growth (Corse, Gaffield, & Lundin, 1983).

Stereochemical Studies

Casy and Parulkar (1969) conducted studies on the stereochemical influences upon anti-histaminic activity, which involved the synthesis of various isomers of aminobutenes including 4-amino-2-methylbutan-2-ol derivatives. Their work provides insights into the structural influences on biological activity and the potential pharmaceutical applications of these compounds (Casy & Parulkar, 1969).

Aroma Compounds in Fermented Foods

Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway, a biochemical process in fermented foods. Their research included the analysis of 2-methylbutanol, a compound closely related to 4-Amino-2-methylbutan-2-ol, and its role in the formation of aroma compounds in fermented foods (Matheis, Granvogl, & Schieberle, 2016).

Safety And Hazards

4-Amino-2-methylbutan-2-ol is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, wearing protective clothing, and handling it in a well-ventilated area .

properties

IUPAC Name

4-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZHIWAFZLOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576303
Record name 4-Amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylbutan-2-ol

CAS RN

26734-08-7
Record name 4-Amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylbutan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Zatloukal, R Jorda, T Gucký, E Řezníčková… - European journal of …, 2013 - Elsevier
… When a C2 substituent was a rare sterically hindered amine (4-amino-2-methylbutan-2-ol, 1-amino-2-methylpropan-2-ol, (2RS,3R)-3-aminopentan-2-ol, (S)-3-amino-2-methylbutan-2-ol)…
Number of citations: 46 www.sciencedirect.com
BR Bellenie, E Hall, I Bruce, M Spendiff… - Journal of Medicinal …, 2021 - ACS Publications
Using a novel physiologically relevant in vitro human whole blood neutrophil shape change assay, an aminopyrazine series of selective PI3Kγ inhibitors was identified and prioritized …
Number of citations: 4 pubs.acs.org
G Snapper - 2013 - core.ac.uk
Direct oxidation of CH bonds using non-heme iron catalysis has proven to be a highly useful transformation since its development in recent years. The ability to directly install oxygen …
Number of citations: 0 core.ac.uk
X Li, RA Himes, LC Prosser, CF Christie… - Journal of medicinal …, 2020 - ACS Publications
Despite the availability of more than 25 antiseizure drugs on the market, approximately 30% of patients with epilepsy still suffer from seizures. Thus, the epilepsy therapy market has a …
Number of citations: 11 pubs.acs.org
R Mukherjee - 2015 - search.proquest.com
… 4-Amino-2-methylbutan-2-ol (45). A solution of 44 (2.9 g, 22.2 mmol) in MeOH was slowly added to solid platinum on carbon (5 wt% , 0.8 g) in a round bottom flask. This reaction mixture …
Number of citations: 2 search.proquest.com
E Bechtold - 2010 - search.proquest.com
Both nitric oxide and hydrogen peroxide, as well as their respective metabolites (reactive nitrogen or oxygen species), participate in a variety of cellular redox processes and have …
Number of citations: 1 search.proquest.com
ME Řezníčková - theses.cz
Involvement of cyclin-dependent kinases (CDKs) in the regulation of essential cellular processes makes them suitable therapeutic targets for the treatment of many diseases. This …
Number of citations: 0 theses.cz

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